Z-Glu(OtBu)-OH

Catalog No.
S794519
CAS No.
3886-08-6
M.F
C17H23NO6
M. Wt
337,37 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Glu(OtBu)-OH

CAS Number

3886-08-6

Product Name

Z-Glu(OtBu)-OH

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C17H23NO6

Molecular Weight

337,37 g/mole

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1

InChI Key

GLMODRZPPBZPPB-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Synonyms

Z-Glu(OtBu)-OH;3886-08-6;Cbz-Glu(OBut)-OH;(S)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoicacid;SBB065851;Z-L-glutamicacid5-tert-butylester;l-glutamicacid,n-[(phenylmethoxy)carbonyl]-,5-(1,1-dimethylethyl)ester;N-Cbz-L-glutamicacidgamma-t-butylester;N-Cbz-L-glutamicAcid5-tert-ButylEster;(2S)-4-[(tert-butyl)oxycarbonyl]-2-[(phenylmethoxy)carbonylamino]butanoicacid;5-tert-ButylN-Carbobenzoxy-L-glutamate;EINECS223-421-3;PubChem6261;AC1Q5XL9;SCHEMBL42877;96129_ALDRICH;AC1L327G;96129_FLUKA;CTK7G2379;5-tert-ButylN-Cbz-L-glutamate;Z-Glutamicacidtert-butylester;GLMODRZPPBZPPB-ZDUSSCGKSA-N;MolPort-003-939-934;ZINC2390941;AR-1J3166

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Z-Glu(OtBu)-OH, also known as Z-L-glutamic acid 5-tert-butyl ester, is a derivative of glutamic acid characterized by the presence of a tert-butyl group at the gamma position and a benzyloxycarbonyl protecting group. It has the molecular formula C17H23NO6 and a molecular weight of 337.37 g/mol. This compound appears as a white crystalline powder and is soluble in methanol and ethanol but insoluble in petroleum ether. Its melting point ranges from 83 to 87 °C, and it exhibits specific optical rotation values indicating its chiral nature .

Peptide Synthesis:

Z-Glu(OtBu)-OH, also known as N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester, is a key building block used in the chemical synthesis of peptides. Peptides are chains of amino acids linked together by peptide bonds and play crucial roles in various biological processes.

Z-Glu(OtBu)-OH possesses two important features for peptide synthesis:

  • Protecting Group: The "Z" group (benzyloxycarbonyl) acts as a protecting group for the amino group (NH2) of glutamic acid. This prevents unwanted side reactions during peptide bond formation involving the amino group.
  • Activated Carboxyl Group: The γ-tert-butyl ester group (OtBu) activates the carboxylic acid (COOH) group of glutamic acid, making it more susceptible to nucleophilic attack by the amino group of another amino acid, facilitating peptide bond formation.

Due to these features, Z-Glu(OtBu)-OH is a valuable building block for constructing peptides containing glutamic acid, which are essential components of many biological functions.

Solid-Phase Peptide Synthesis (SPPS):

Z-Glu(OtBu)-OH is particularly useful in the solid-phase peptide synthesis (SPPS) technique. SPPS is a widely used method for synthesizing peptides by attaching them to a solid resin support. Z-Glu(OtBu)-OH, with its protected amino group and activated carboxyl group, can be readily incorporated into the growing peptide chain on the resin.

Following each addition of an amino acid building block, the protecting group is selectively removed, allowing the next amino acid to be attached. This cycle of coupling and deprotection is repeated until the desired peptide sequence is achieved. Finally, the peptide is cleaved from the resin, and the remaining protecting groups are removed to obtain the final product.

Research Applications:

Z-Glu(OtBu)-OH finds applications in various research areas related to peptides, including:

  • Studying protein structure and function: By incorporating Z-Glu(OtBu)-OH into synthetic peptides, researchers can investigate the role of specific amino acid sequences in protein folding, stability, and activity.
  • Developing new drugs and therapeutic peptides: Researchers can use Z-Glu(OtBu)-OH to synthesize peptides with potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
  • Probing protein-protein interactions: Synthetic peptides containing Z-Glu(OtBu)-OH can be used to study interactions between proteins, which are crucial for many cellular processes.
Typical of amino acid derivatives, including:

  • Transesterification: The compound can be synthesized via transesterification reactions involving glutamic acid and tert-butyl acetate, typically catalyzed by acids like perchloric acid .
  • Addition Reactions: It can be produced through addition reactions with iso-butylene under anhydrous acidic conditions .
  • Deprotection Reactions: The benzyloxycarbonyl group can be removed under specific conditions to yield free glutamic acid derivatives, facilitating peptide synthesis.

Z-Glu(OtBu)-OH is primarily utilized in peptide synthesis due to its protective properties for the amino group of glutamic acid. This compound allows for selective reactions without interfering with other functional groups, making it essential in the development of biologically active peptides. Its derivatives may exhibit various biological activities, including potential neuroprotective effects due to the inherent properties of glutamic acid as a neurotransmitter .

Several methods exist for synthesizing Z-Glu(OtBu)-OH:

  • Transesterification: Mixing glutamic acid with tert-butyl acetate in the presence of perchloric acid catalyzes the formation of Z-Glu(OtBu)-OH.
  • Addition Reaction: Reacting glutamic acid with iso-butylene under acidic conditions leads to the desired product.
  • Fmoc Protection: Following initial synthesis, the compound can undergo further modifications, such as adding fluorenylmethyloxycarbonyl (Fmoc) groups for enhanced stability during peptide synthesis .

Z-Glu(OtBu)-OH serves several critical roles in organic chemistry and biochemistry:

  • Peptide Synthesis: It acts as a protective monomer for glutamic acid during the synthesis of peptides, allowing for selective coupling reactions.
  • Research Tool: Used extensively in research laboratories for studying peptide interactions and modifications.
  • Pharmaceutical Development: Its derivatives may have applications in drug design, particularly in developing neuroactive compounds .

Studies on Z-Glu(OtBu)-OH often focus on its interactions within peptide chains and its role in stabilizing specific conformations during synthesis. The protective group allows researchers to manipulate peptide sequences without compromising the integrity of the glutamic acid residue. Interaction studies typically examine how modifications impact binding affinities and biological activities of resultant peptides.

Z-Glu(OtBu)-OH is part of a family of glutamic acid derivatives that share structural similarities but differ in their functional groups or protective strategies. Here are some similar compounds:

Compound NameCAS NumberKey Differences
N-Cbz-L-glutamic acid gamma-tert-butyl ester3886-08-6Contains a carbobenzyloxy group instead of benzyloxycarbonyl
Dicyclohexylamine (S)-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoate34897-61-5Features a dicyclohexylamine moiety
(S)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid57732-63-5Similar structure but lacks certain protective features

Z-Glu(OtBu)-OH is unique due to its specific combination of protective groups and functional modifications that enhance its utility in peptide synthesis while maintaining stability under reaction conditions .

Molecular Structure and Configuration

The molecular architecture of Z-Glu(OtBu)-OH incorporates a sophisticated protective group strategy that maintains the integrity of both the amino and carboxyl functionalities during synthetic transformations [1] [10] [13]. The compound exhibits an S-configuration at the alpha-carbon position, preserving the natural L-stereochemistry of glutamic acid [8] [13] [20]. The structural framework consists of a five-carbon backbone with the characteristic glutamic acid side chain modified through tert-butyl esterification at the gamma-carboxyl position [4] [10].

The benzyloxycarbonyl protecting group occupies the amino terminus, creating a stable carbamate linkage that shields the amino functionality from unwanted reactions [1] [13]. The International Union of Pure and Applied Chemistry name (2S)-2-{[(benzyloxy)carbonyl]amino}-5-tert-butoxy-5-oxopentanoic acid accurately describes the complete structural arrangement including stereochemical designation [8] [13] [20].

Structural ParameterValueReference
Molecular FormulaC17H23NO6 [1] [4] [20]
Molecular Weight337.37 g/mol [1] [4] [20]
Stereochemical ConfigurationS [8] [13] [20]
Chemical Abstracts Service Number3886-08-6 [1] [4] [8]
International Union of Pure and Applied Chemistry Name(2S)-2-{[(benzyloxy)carbonyl]amino}-5-tert-butoxy-5-oxopentanoic acid [8] [13] [20]

Functional Group Analysis

The functional group composition of Z-Glu(OtBu)-OH demonstrates a complex arrangement of protective and reactive moieties essential for controlled peptide synthesis [1] [10] . The benzyloxycarbonyl group serves as an amino-protecting functionality, forming a stable carbamate bond that can be selectively removed through hydrogenolysis conditions [13]. This protective strategy prevents unwanted amino group reactions while maintaining accessibility for deprotection when required [1] .

The tert-butyl ester functionality protects the gamma-carboxyl group of the glutamic acid side chain, providing selective protection that can be removed under acidic conditions such as trifluoroacetic acid treatment [10] [19]. The alpha-carboxyl group remains free and available for activation during peptide coupling reactions, enabling the compound to function effectively as a peptide synthesis building block [1] [10] .

The aromatic benzyl group contributes to the overall molecular stability and provides specific spectroscopic characteristics that aid in compound identification and analysis [1] [13]. The quaternary carbon center of the tert-butyl group imparts steric hindrance that enhances the stability of the ester linkage under basic conditions [10] [19].

Spectroscopic Characteristics

The spectroscopic profile of Z-Glu(OtBu)-OH reflects the complex functional group arrangement present within the molecular structure [7] [15] [16]. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments, with characteristic signals corresponding to the benzyloxycarbonyl aromatic protons, the tert-butyl methyl groups, and the glutamic acid backbone [7] [15].

Infrared spectroscopy reveals characteristic absorption bands associated with the various functional groups present in the molecule [16]. The carbonyl stretching frequencies appear in distinct regions corresponding to the carbamate, ester, and free carboxylic acid functionalities [16]. The benzyloxycarbonyl group contributes aromatic carbon-hydrogen stretching vibrations in the 3100-3000 cm⁻¹ region, while the aliphatic carbon-hydrogen stretches from the tert-butyl and glutamic acid components appear in the 3000-2850 cm⁻¹ range [16].

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns characteristic of the protective group arrangement [17]. The compound typically exhibits fragmentation loss of the tert-butyl group under mass spectrometric conditions, producing diagnostic fragment ions that confirm structural identity [17].

Spectroscopic TechniqueKey CharacteristicsReference
Nuclear Magnetic ResonanceAromatic signals, tert-butyl singlet, glutamic acid multipicity [7] [15]
Infrared SpectroscopyCarbonyl stretches (1760-1665 cm⁻¹), aromatic C-H (3100-3000 cm⁻¹) [16]
Mass SpectrometryMolecular ion m/z 337, tert-butyl loss fragmentation [17]

Physical Properties and Stability Parameters

Melting Point and Thermal Profile

The thermal characteristics of Z-Glu(OtBu)-OH demonstrate well-defined melting behavior consistent with a crystalline solid compound [10] [19] [20]. The melting point ranges from 83-87°C, indicating a relatively narrow melting range characteristic of a pure compound [10] [20]. Alternative literature sources report melting points in the range of 81-85°C, suggesting minor variations potentially attributable to different analytical conditions or sample purity levels [19] [21].

The predicted boiling point of 522.6±50.0°C at 760 mmHg reflects the substantial molecular weight and intermolecular interactions present in the compound [10] [19] [20]. The thermal stability parameters indicate that the compound remains stable under normal storage conditions but requires careful temperature control to prevent decomposition [30] [32].

Thermal PropertyValueReference
Melting Point83-87°C [10] [20]
Alternative Melting Point Range81-85°C [19] [21]
Predicted Boiling Point522.6±50.0°C at 760 mmHg [10] [19] [20]
Thermal StabilityStable under recommended storage conditions [30] [32]

Solubility Characteristics

The solubility profile of Z-Glu(OtBu)-OH reflects the amphiphilic nature of the molecule, combining hydrophobic protective groups with polar carboxylic acid functionality [19] [21] [23]. The compound demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [19] [21]. Methanol serves as an effective solvent, with the compound showing almost complete transparency in methanolic solutions [10] [24].

The tert-butyl ester and benzyloxycarbonyl groups contribute significantly to the organic solvent solubility, while the free carboxylic acid group provides some degree of polar character [19] [21]. The predicted density of 1.2±0.1 g/cm³ indicates moderate molecular packing consistent with the observed solubility characteristics [10] [14] [19].

SolventSolubilityReference
ChloroformSoluble [19] [21]
DichloromethaneSoluble [19] [21]
Ethyl AcetateSoluble [19] [21]
Dimethyl SulfoxideSoluble [19] [21]
AcetoneSoluble [19] [21]
MethanolAlmost transparent [10] [24]

Crystalline Structure and Morphology

Z-Glu(OtBu)-OH exhibits crystalline morphology consistent with amino acid derivative compounds, appearing as white to almost white powder or crystal formations [10] [19] [21]. The solid-state form demonstrates characteristics typical of protected amino acids used in peptide synthesis applications [21] [28]. The crystalline nature contributes to the compound's stability and facilitates purification and handling procedures [28] [30].

The physical appearance ranges from powder to crystalline forms depending on preparation and purification methods [10] [21] [28]. The white to light yellow coloration indicates high purity levels typical of synthetic amino acid derivatives prepared for research applications [21] [30]. The crystalline structure enables efficient packing and storage while maintaining chemical stability under appropriate conditions [28] [30].

The morphological characteristics support the compound's utility as a solid reagent in peptide synthesis, where consistent physical properties ensure reliable performance in automated synthesis equipment [28]. The crystal-powder form facilitates accurate weighing and dissolution procedures required for precise synthetic applications [21] [28] [30].

Morphological ParameterCharacteristicReference
Physical StateSolid [20] [21] [28]
AppearanceWhite to almost white powder/crystal [10] [19] [21]
Crystal FormPowder to crystal [10] [21] [28]
Color RangeWhite to light yellow [21] [30]
Density1.2±0.1 g/cm³ [10] [14] [19]

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3886-08-6

Wikipedia

(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid

Dates

Last modified: 08-15-2023

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